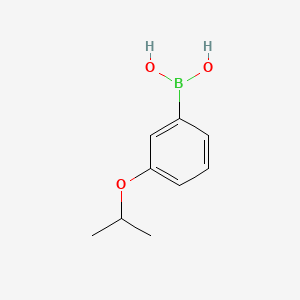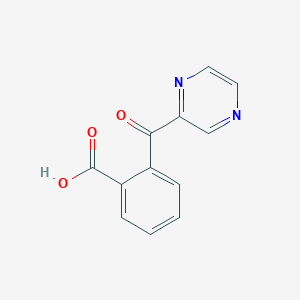
2-(Pyrazin-2-ylcarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Pyrazin-2-ylcarbonyl)benzoic acid is a compound that features a pyrazine ring attached to a benzoic acid moiety. This structure is significant in various chemical and biological contexts, including the formation of supramolecular polymers, retinoidal activity, and potential applications in drug development and materials science.
Synthesis Analysis
The synthesis of related compounds involves cyclooligomerization under microwave irradiation, as seen in the formation of a racemic pair of ester functionalized ortho-linked oxacalix benzene pyrazine, which is further transformed into the corresponding carboxylic acid functionalized compound . Another synthesis approach includes the coupling of a pyrazinamide moiety with a salicylic acid derivative, leading to a compound with potential anti-tuberculosis activity . Additionally, substituted 2-aminobenzo[b]pyrans were synthesized through three-component condensation, which could be related to the synthesis pathways of pyrazinylcarbonyl compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Pyrazin-2-ylcarbonyl)benzoic acid often exhibits significant non-covalent interactions such as hydrogen bonding, which is crucial for the stability of the molecular assembly . For instance, the carboxylic acid groups in the synthesized compounds form hydrogen bonds in different solvents, leading to various supramolecular structures . X-ray diffraction analysis has been used to establish the molecular and crystal structures of related compounds .
Chemical Reactions Analysis
Chemical reactions involving 2-(Pyrazin-2-ylcarbonyl)benzoic acid derivatives include the formation of metal-containing supramolecular complexes through interactions with transition metal ions . These reactions result in the formation of metallomacrocycles and coordination polymers with potential applications in materials science. Additionally, the synthesis of thiosemicarbazide derivatives from pyrazine-2-carboxylic acid hydrazide has been reported, which exhibit antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrazin-2-ylcarbonyl)benzoic acid and its derivatives can be inferred from related studies. For example, the co-crystal structures of pyrazinamide with hydroxybenzoic acids have been characterized by various spectroscopic techniques, revealing the nature of hydrogen bonding interactions and the stability of the co-crystals . Computational simulations, including DFT calculations and SAPT simulations, have been performed to understand the reactive properties and non-covalent interactions of cocrystals involving pyrazinamide . These studies provide insights into the potential applications of such compounds in drug development and photovoltaic systems.
Scientific Research Applications
Antimicrobial Activity
2-(Pyrazin-2-ylcarbonyl)benzoic acid and its derivatives have shown significant potential in antimicrobial applications. For instance, Benzoyl-1-(pyrazin-2-ylcarbonyl)-thiosemicarbazide, a derivative, has demonstrated antimicrobial properties, particularly exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal potency against Candida spp. This indicates the compound's potential as a broad-spectrum antimicrobial agent with minimum inhibitory concentrations (MIC) ranging notably for various bacteria and fungi strains (Hagel, Paneth, & Plech, 2014).
Membrane Interaction and Antimicrobial Mechanism
The interaction of benzoic acid derivatives with membrane systems is crucial for understanding their antimicrobial mechanism. Detailed studies on the interactions of benzoic acid and its derivatives with model membrane systems have revealed that these compounds can penetrate membrane/water interfaces. This penetration capability, particularly more profound in benzoic acid than in its benzoate form, is significant for its antimicrobial activity, offering insights into the molecular basis of the antimicrobial properties of these compounds. Such findings lay the groundwork for exploring the bacterial uptake mechanisms of related compounds, like pyrazinoic acid, used in tuberculosis treatment (Peters et al., 2016).
Drug Development and Enhancement
In the pursuit of combating resistant strains of Mycobacterium tuberculosis, combining current anti-tuberculosis drugs with other bioactive molecules, like 2-(Pyrazin-2-ylcarbonyl)benzoic acid derivatives, has been a research focus. Synthesis and characterization of these derivatives aim to enhance the efficacy of existing treatments against both susceptible and resistant strains of tuberculosis. The amalgamation of pyrazinamide, a first-line drug for tuberculosis, with other bioactive molecules exemplifies this approach, potentially leading to more effective treatments (Alea et al., 2013).
Cocrystal Formation and Applications
Studies on the formation of cocrystals involving pyrazinamide and hydroxybenzoic acids have been conducted to understand the molecular interactions and potential applications of these compounds. Computational simulations, including DFT calculations and Molecular Dynamics (MD) simulations, have been used to investigate the interactions and properties of these cocrystals. These studies have not only shed light on the reactive and interaction properties of the molecules involved but also hinted at potential applications of these cocrystals in fields such as drug formulation and photovoltaic systems (Al-Otaibi et al., 2020).
properties
IUPAC Name |
2-(pyrazine-2-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAUUIOCDVHRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazine-2-carbonyl)benzoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)


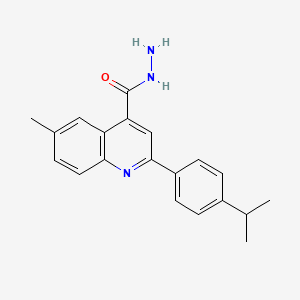

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)


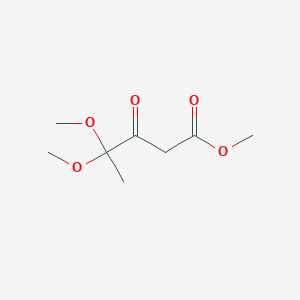
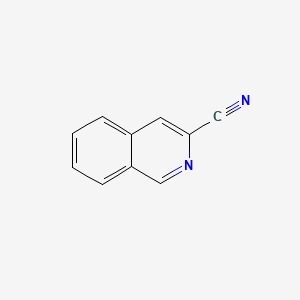

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
